molecular formula C8H5F3N6S B11045977 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11045977
M. Wt: 274.23 g/mol
InChI Key: VQTJYJPQPGEIQB-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with trifluoromethyl-substituted triazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, resulting in the formation of partially or fully reduced products.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl group and the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It is also explored for use in agrochemicals as a potential pesticide or herbicide .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The compound may also interact with receptors on cell surfaces, triggering signaling pathways that result in therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 1,3,5-Tri(4-pyrazolyl)benzene
  • 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole

Comparison: Compared to similar compounds, 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it more versatile in various applications. For instance, its trifluoromethyl group enhances its stability and lipophilicity, which can improve its efficacy as a drug candidate .

Properties

Molecular Formula

C8H5F3N6S

Molecular Weight

274.23 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C8H5F3N6S/c1-16-3-4(2-12-16)5-13-14-7-17(5)15-6(18-7)8(9,10)11/h2-3H,1H3

InChI Key

VQTJYJPQPGEIQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C3N2N=C(S3)C(F)(F)F

Origin of Product

United States

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